
4-oxo-3-phényl-4H-chromen-7-yl thiophène-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate is a useful research compound. Its molecular formula is C20H12O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxydant et piégeage des radicaux libres
Ce composé partage une structure phénolique commune avec la quercétine et l'acide férulique, deux composés phytochimiques largement représentés dans le règne végétal . Cette structure lui permet d'exhiber des propriétés antioxydantes et de piégeage des radicaux libres .
Anticancéreux
Le composé s'est avéré avoir des propriétés anticancéreuses . Cela est probablement dû à sa capacité à interagir avec les cellules cancéreuses et à inhiber leur croissance.
Anti-inflammatoire
Le composé présente également des propriétés anti-inflammatoires . Cela pourrait le rendre utile dans le traitement des affections caractérisées par une inflammation.
Anti-arythmique
Le composé s'est avéré avoir des propriétés anti-arythmiques . Cela signifie qu'il pourrait potentiellement être utilisé dans le traitement de certaines affections cardiaques.
Vasodilatateur
Le composé s'est avéré avoir des propriétés vasodilatatrices . Cela signifie qu'il pourrait potentiellement être utilisé dans le traitement des affections liées aux vaisseaux sanguins.
Activité antimicrobienne
Le composé a montré une activité antimicrobienne, en particulier contre les organismes fongiques tels que Candida albicans, Fusarium oxysporum, Drechslera halodes et Colletotrichum falcatum .
Effet inhibiteur contre les organismes
Parmi les dérivés synthétisés du composé, certains ont montré un effet inhibiteur plus important contre les organismes utilisés, en particulier contre B. subtilis, E. coli, P. vulgaris et S. aureus .
Fission induite par les protons
La fission induite par les protons rapides de 238U a été étudiée, et les variables de fission telles que les sections efficaces, les distributions de masse et l'émission de neutrons prompts ont été évaluées . Ce composé pourrait potentiellement être utilisé dans la recherche nucléaire.
Propriétés
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O4S/c21-19-15-9-8-14(24-20(22)18-7-4-10-25-18)11-17(15)23-12-16(19)13-5-2-1-3-6-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUMHQHBLKVATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2506076.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2506079.png)



![3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2506084.png)

![N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide](/img/structure/B2506089.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2506090.png)
![4-chloro-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide](/img/structure/B2506091.png)
![N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline](/img/structure/B2506092.png)
![N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2506094.png)
